2-Bromo-4-nitrobenzaldehyde
Overview
Description
2-Bromo-4-nitrobenzaldehyde (2-BNB) is an organic compound belonging to the class of aromatic aldehydes. It is a colorless solid with a strong odor and is soluble in organic solvents. 2-BNB is an important intermediate in organic synthesis and is used in the synthesis of pharmaceuticals, fragrances, dyes, and other organic compounds. It is also used in the manufacture of pesticides, herbicides, and fungicides.
Scientific Research Applications
Bromination and Nitration Studies
2-Bromo-4-nitrobenzaldehyde is examined in the context of bromination and nitration processes. Cummings and Söderberg (2014) reexamined the selective bromination of 2-nitrobenzaldehyde, providing insights into the formation of various brominated products, including 4-bromo-2-nitrobenzaldehyde (Cummings & Söderberg, 2014). Furthermore, Li and colleagues (2018) explored the solid-liquid phase equilibrium and thermodynamic functions of 2-nitrobenzaldehyde in different solvents, which is pertinent to the synthesis and handling of this compound (Li et al., 2018).
Synthesis of Derivative Compounds
The compound has been used in synthesizing various derivative compounds. For instance, Munmun Ghosh and J. Ray (2017) highlighted the application of 2-bromobenzaldehyde, a related compound, in synthesizing compounds with potential biological and medicinal applications under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
Actinometry in Photochemistry
2-Nitrobenzaldehyde, a closely related compound, has been used as a chemical actinometer in photochemistry, as explored by Galbavy et al. (2010). This application can be extended to understanding the photochemical properties of this compound (Galbavy et al., 2010).
Heterocyclization in Organic Chemistry
The compound is also pertinent in heterocyclization processes in organic chemistry. Kim et al. (2000) described the cyclization of 2-nitro-substituted acylbenzenes or iminobenzenes, such as 2-nitrobenzaldehydes, in the presence of 2-bromo-2-nitropropane, leading to 2,1-benzisoxazoles (Kim et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that nitrobenzaldehydes can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzaldehyde derivatives are often involved in various biochemical reactions, including those in the synthesis of imidazoles . Imidazoles are key components in a variety of functional molecules used in everyday applications .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
It’s known that benzaldehyde derivatives can have various effects, depending on their specific chemical structure and the biochemical pathways they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-nitrobenzaldehyde. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic aromatic substitution reactions, where it interacts with nucleophiles such as amines or thiols. These interactions are crucial in the formation of imidazoles and other heterocyclic compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby modulating the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby affecting cellular redox balance. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an area of active research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological effects, with certain tissues exhibiting higher concentrations due to preferential uptake or binding .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical roles .
properties
IUPAC Name |
2-bromo-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDLLBUNDADXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508023 | |
Record name | 2-Bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5274-71-5 | |
Record name | 2-Bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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